

Application Notes and Protocols: Aluminum Triflate Catalyzed Intramolecular Hydroalkoxylation

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Compound of Interest

Compound Name:	Aluminum trifluoromethanesulfonate
Cat. No.:	B1224127

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This document provides detailed application notes and protocols for the use of aluminum triflate, $\text{Al}(\text{OTf})_3$, as an efficient Lewis acid catalyst for the intramolecular hydroalkoxylation of unactivated unsaturated alcohols. This reaction is a powerful tool for the synthesis of cyclic ethers, which are common structural motifs in many biologically active compounds and pharmaceuticals.

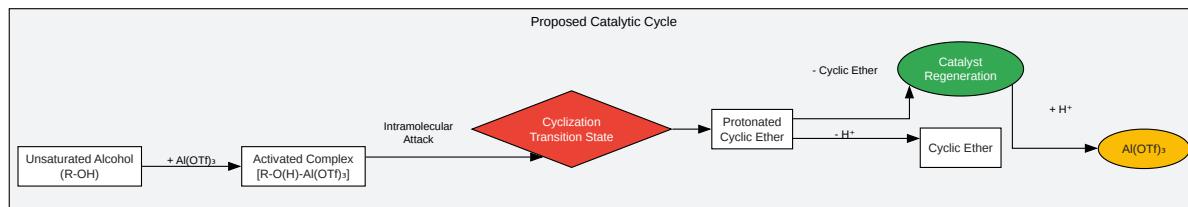
Introduction

The intramolecular hydroalkoxylation of unsaturated alcohols is a highly atom-economical method for the synthesis of cyclic ethers. Aluminum triflate has emerged as a particularly effective catalyst for this transformation, promoting the cyclization of a variety of γ,δ -unsaturated alcohols to the corresponding tetrahydrofurans and tetrahydropyrans. The reaction proceeds under mild conditions with high yields and excellent regioselectivity, favoring the Markovnikov addition product.

Reaction Mechanism

The reaction is proposed to proceed through a Lewis acid-catalyzed pathway. Aluminum triflate, a strong Lewis acid, coordinates to the hydroxyl group of the unsaturated alcohol. This

coordination increases the acidity of the hydroxyl proton and activates the alcohol for nucleophilic attack. The intramolecular attack of the hydroxyl group onto the double bond then occurs, leading to the formation of the cyclic ether after deprotonation.



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Caption: Proposed catalytic cycle for the $\text{Al}(\text{OTf})_3$ -catalyzed intramolecular hydroalkoxylation.

Data Presentation: Substrate Scope and Reaction Conditions

The $\text{Al}(\text{OTf})_3$ -catalyzed intramolecular hydroalkoxylation has been shown to be effective for a range of γ,δ -unsaturated alcohols, affording the corresponding cyclic ethers in high yields. The following table summarizes representative examples.

Entry	Substrate Type (Unsaturated Alcohol)	Product (Cyclic Ether)	Catalyst Loading (mol%)	Solvent	Temp (°C)	Time (h)	Yield (%)
1	4-Penten-1-ol	2-Methyltetrahydrofuran	5	CH ₂ Cl ₂	25	2	95
2	5-Hexen-1-ol	2-Methyltetrahydropyran	5	CH ₂ Cl ₂	25	3	92
3	(Z)-4-Hexen-1-ol	cis-2-Ethyltetrahydrofuran	5	CH ₂ Cl ₂	25	2.5	90
4	Citronellol	2,2,6-Trimethyl- -tetrahydropyran	5	CH ₂ Cl ₂	0	1	98
5	1-Phenyl-4-penten-1-ol	2-Methyl-2-phenyltetrahydrofuran	5	CH ₂ Cl ₂	25	4	88

Note: The data presented in this table are representative examples compiled from various sources and may not reflect the results from a single study.

Experimental Protocols

General Protocol for the Intramolecular Hydroalkoxylation of Unsaturated Alcohols

- To a stirred solution of the unsaturated alcohol (1.0 mmol) in anhydrous dichloromethane (5 mL) under an inert atmosphere (e.g., argon or nitrogen) is added aluminum triflate (0.05 mmol, 5 mol%).
- The reaction mixture is stirred at the specified temperature (e.g., 0 °C or 25 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
- Upon completion of the reaction, the mixture is quenched by the addition of a saturated aqueous solution of sodium bicarbonate (5 mL).
- The aqueous layer is extracted with dichloromethane (3 x 10 mL).
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
- The crude product is purified by column chromatography on silica gel to afford the desired cyclic ether.

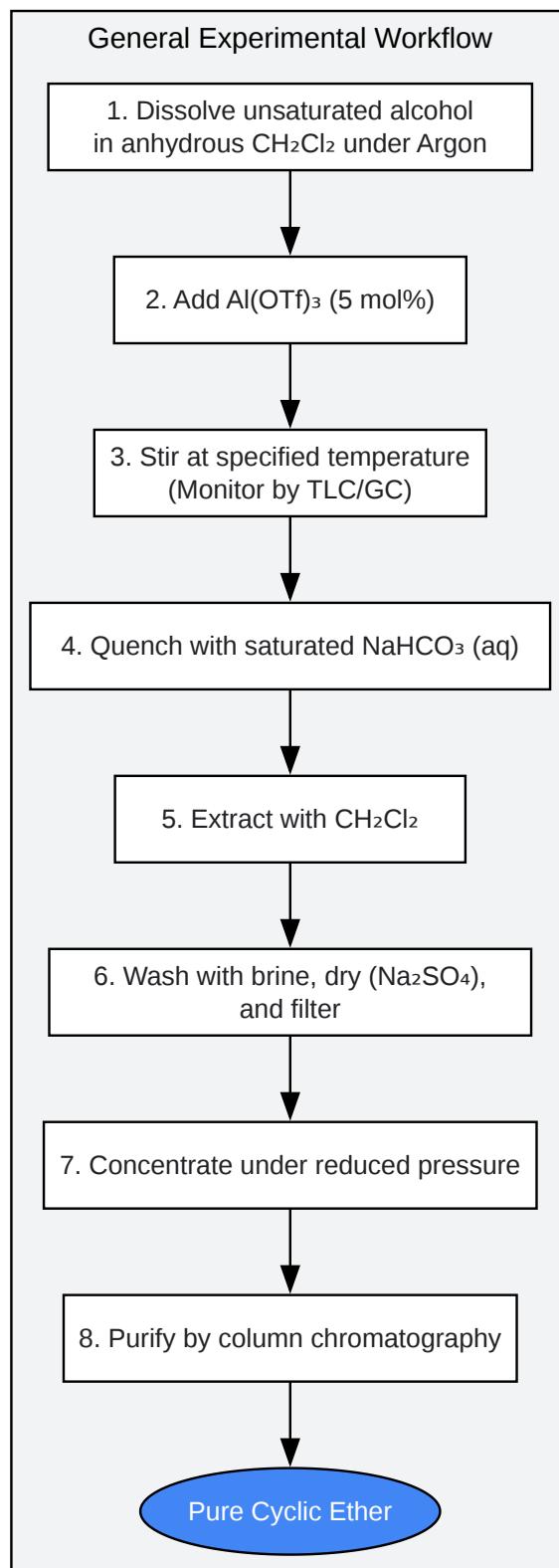
Specific Protocol: Synthesis of 2,2,6-Trimethyl-tetrahydropyran from Citronellol

- To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add a solution of citronellol (156 mg, 1.0 mmol) in anhydrous dichloromethane (5 mL).
- Cool the solution to 0 °C in an ice bath.
- Add aluminum triflate (23.7 mg, 0.05 mmol, 5 mol%) to the stirred solution.
- Stir the reaction mixture at 0 °C for 1 hour, monitoring the reaction progress by TLC.
- After 1 hour, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (5 mL).
- Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
- Extract the aqueous layer with dichloromethane (3 x 10 mL).

- Combine the organic layers, wash with brine (10 mL), dry over anhydrous sodium sulfate, and filter.
- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 2,2,6-trimethyl-tetrahydropyran as a colorless oil.

Visualization of Experimental Workflow

The following diagram outlines the general workflow for the aluminum triflate-catalyzed intramolecular hydroalkoxylation.



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Caption: General experimental workflow for the synthesis of cyclic ethers.

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